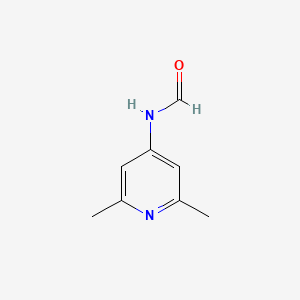

N-(2,6-Dimethyl-4-pyridinyl)formamide

Descripción

Propiedades

Número CAS |

126220-99-3 |

|---|---|

Fórmula molecular |

C8H10N2O |

Peso molecular |

150.181 |

Nombre IUPAC |

N-(2,6-dimethylpyridin-4-yl)formamide |

InChI |

InChI=1S/C8H10N2O/c1-6-3-8(9-5-11)4-7(2)10-6/h3-5H,1-2H3,(H,9,10,11) |

Clave InChI |

UBLJZOIZCKOBIS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=N1)C)NC=O |

Sinónimos |

Formamide, N-(2,6-dimethyl-4-pyridinyl)- (9CI) |

Origen del producto |

United States |

Foundational & Exploratory

Modular Synthesis of 2,6-Disubstituted 4-Aminopyridines: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale

The 2,6-disubstituted 4-aminopyridine scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, antimycobacterial agents, and central nervous system (CNS) modulators[1]. The strategic synthesis of these polysubstituted heterocycles requires a delicate balance of regiocontrol, chemoselectivity, and modularity.

Rather than relying on rigid, linear syntheses, contemporary drug development heavily favors divergent, late-stage functionalization. By utilizing a trifunctional building block such as 2,6-dibromo-4-nitropyridine , researchers can sequentially manipulate the C2, C6, and C4 positions[1]. This whitepaper dissects the mechanistic causality, experimental workflows, and quantitative optimization required to synthesize these complex scaffolds effectively.

Retrosynthetic Paradigms & Mechanistic Causality

The synthesis of 2,6-disubstituted 4-aminopyridines generally falls into two primary retrosynthetic paradigms: De Novo Ring Assembly and Late-Stage Functionalization.

-

De Novo Ring Assembly: This approach constructs the pyridine core from acyclic precursors. Classic examples include the condensation of 1,3-dialkoxy-2-aza-propenylium salts with N-methyl-4-piperidone enamines[2], or the one-pot reaction of nitriles with acylketene N,S-acetals[3]. While intellectually elegant, de novo syntheses often suffer from narrow substrate scopes and harsh condensation conditions.

-

Late-Stage Functionalization (The Preferred Paradigm): Starting from 2,6-dibromo-4-nitropyridine provides a highly modular pathway[1]. The mechanistic brilliance of this core lies in the 4-nitro group. The nitro group is powerfully electron-withdrawing via both induction (-I) and resonance (-M). This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, heavily depleting electron density at the C2 and C6 positions. Consequently, the carbon-bromine bonds are hyper-activated for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig)[1].

Retrosynthetic pathways for 2,6-disubstituted 4-aminopyridines.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems. Every reagent choice and physical manipulation serves a specific, mechanistic purpose.

Protocol A: Palladium-Catalyzed Cross-Coupling at C2/C6

This protocol details the functionalization of the 2,6-dibromo-4-nitropyridine core.

Step-by-Step Methodology:

-

Preparation: To an oven-dried, argon-purged Schlenk flask, add 2,6-dibromo-4-nitropyridine (1.0 eq.), the desired amine or boronic acid (1.1–1.5 eq. per substitution site), and the base (e.g.,

, 2.0 eq.)[4]. -

Catalyst Addition: Add the palladium precatalyst (e.g.,

, 0.05 eq.). Causality: Bidentate ligands like dppf enforce a cis-geometry on the Pd center, accelerating the reductive elimination step of the catalytic cycle. -

Solvent Introduction: Inject anhydrous, deoxygenated solvent (e.g., DMF or Toluene). Causality: Deoxygenation is critical; ambient

rapidly oxidizes -

Reaction Execution: Seal the flask and heat to 80–120 °C with vigorous stirring for 4–24 hours. Monitor strictly via LC-MS or TLC until the starting material is consumed.

-

Workup (Self-Validation): Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Causality: Celite filtration removes precipitated palladium black and inorganic salts. Failing to do this causes severe emulsions during the subsequent aqueous extraction. Wash the filtrate with water and brine, dry over anhydrous

, and concentrate under reduced pressure[1].

Protocol B: Chemoselective Reduction of the 4-Nitro Group

Once the C2 and C6 positions are functionalized, the 4-nitro group must be reduced to the target 4-amino group.

Step-by-Step Methodology:

-

Preparation: Dissolve the 2,6-disubstituted-4-nitropyridine (1.0 eq.) in a 4:1 mixture of Ethanol and Water.

-

Reagent Addition: Add Iron powder (Fe, 5.0 eq.) and Ammonium Chloride (

, 1.0 eq.)[1].-

Causality: Why not use standard catalytic hydrogenation (

/ Pd-C)? If the C2/C6 substituents contain halogens, alkynes, or benzyl groups,

-

-

Reaction Execution: Heat to reflux and stir for 2–4 hours. Monitor by TLC.

-

Workup: Cool to room temperature and filter the heterogeneous mixture through Celite® to remove iron oxides. Wash the pad thoroughly with dichloromethane. Extract the filtrate, wash with water, dry over

, and concentrate in vacuo to yield the final 2,6-disubstituted 4-aminopyridine[1].

Step-by-step experimental workflow for core functionalization and nitro reduction.

Quantitative Data & Optimization Matrix

The table below summarizes the optimized reaction conditions, expected yields, and mechanistic rationale for the key transformations utilized in the late-stage functionalization of 2,6-dibromo-4-nitropyridine.

| Reaction Type | Reagents & Catalysts | Solvent & Temp | Typical Yield | Mechanistic Rationale |

| SNAr (Amination) | Aliphatic Amine (1.5 eq), DIPEA | DMF, 80 °C | 75–90% | The 4-nitro group lowers the pyridine LUMO, highly activating C2/C6 for nucleophilic attack[1]. |

| Suzuki Coupling | Aryl Boronic Acid, | Dioxane/ | 65–85% | C-Br bonds undergo facile oxidative addition with Pd(0); water aids in the transmetalation step. |

| Buchwald-Hartwig | Aryl Amine, | Toluene, 110 °C | 60–80% | Bulky, electron-rich ligands (XPhos) promote reductive elimination of sterically hindered amines[4]. |

| Nitro Reduction | Fe powder (5.0 eq), | EtOH/ | 80–95% | SET mechanism chemoselectively reduces |

Conclusion

The synthesis of 2,6-disubstituted 4-aminopyridines demands a rigorous understanding of heterocyclic electronic effects. By leveraging the uniquely activated 2,6-dibromo-4-nitropyridine core, researchers can execute highly modular, late-stage functionalizations followed by chemoselective reductions. Adhering to the self-validating protocols and mechanistic principles outlined in this guide ensures high fidelity, scalability, and reproducibility in the development of novel therapeutics.

References

-

Thieme Science of Synthesis Title: Product Class 1: Pyridines (Synthesis of 2,6-Disubstituted 4-aminopyridine-3-carbonitriles) Source: Thieme E-Books & E-Journals URL:[Link]

-

Würthwein, E.-U. et al. Title: 2,6-Disubstituted 4-Aminopyridines from 1,3-Dialkoxy-2-aza-propenylium Salts and N-Methyl-4-piperidone Enamines Source: Chemische Berichte, 1994, 127, 1437-1440. Universität Münster Publications. URL:[Link]

-

Khan, M. N. Title: Synthesis of Different Heterocyclic Compounds of Pharmaceutical Relevance Source: Doctoral thesis, University of Huddersfield, 2013. URL:[Link]

Sources

Spectroscopic Elucidation of N-Aryl Formamides: A Comprehensive Guide to NMR, IR, and Mass Spectrometry

As a Senior Application Scientist, I approach the structural characterization of N-aryl formamides not merely as a routine analytical checklist, but as a dynamic physicochemical puzzle. N-aryl formamides—critical intermediates in active pharmaceutical ingredient (API) synthesis and key structural motifs in biological oxidation pathways (such as the degradation of tryptophan to N-formylkynurenine)—exhibit fascinating molecular dynamics[1].

The defining feature of these molecules is the restricted rotation around the C–N amide bond. This restricted rotation dictates their behavior in solution, their vibrational modes in the solid state, and their gas-phase fragmentation. This whitepaper provides an in-depth, causality-driven guide to analyzing N-aryl formamides using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Conformational Dynamics: The Root of Spectroscopic Complexity

Before touching an instrument, one must understand the electronic nature of the analyte. In N-aryl formamides, the lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl

Because this barrier is high enough to prevent rapid interconversion at room temperature, the molecule exists as a mixture of two distinct ground-state rotamers: the cis (or Z) and trans (or E) conformations.

Fig 1: Rotational isomerization pathway of the C-N amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, the presence of stable rotamers means that a single chemically pure N-aryl formamide will produce two distinct sets of signals in both

Spectral Signatures at Room Temperature

-

The Formyl Proton (–CHO): Typically appears far downfield between 8.0 and 8.8 ppm as a singlet or a finely split doublet (due to long-range coupling with the N–H proton). The cis and trans formyl protons will have different chemical shifts, allowing for the calculation of the rotamer ratio via signal integration[2].

-

The N–H Proton: Appears between 9.5 and 10.5 ppm .

- C Carbonyl Signal: Found between 158 and 165 ppm .

Dynamic NMR (VT-NMR) for Rotational Barriers

To quantify the energy barrier (

Protocol 1: Self-Validating VT-NMR Workflow

Objective: Determine the

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

, b.p. 189 °C).-

Causality: Low-boiling solvents like CDCl

will boil before reaching the

-

-

Baseline Acquisition: Lock, shim, and acquire standard

H spectra at 298 K to establish the baseline rotamer ratio. -

Incremental Heating: Increase the probe temperature in 5–10 K increments. Allow 10–15 minutes of thermal equilibration at each step.

-

Causality: Uneven temperature gradients across the NMR tube will cause artificial line broadening, which can be falsely interpreted as chemical exchange, skewing the

determination.

-

-

Coalescence Monitoring: Acquire a

H spectrum at each step until the formyl proton signals merge into a single, flat-topped peak. Record this temperature as -

Validation (Cool-Down): Return the probe to 298 K and re-acquire the baseline spectrum.

-

Causality: This is a critical self-validating step. If the original rotamer ratio and sharp peaks do not return, the sample underwent thermal degradation rather than dynamic exchange.

-

Fig 2: Step-by-step workflow for Variable-Temperature NMR (VT-NMR) analysis.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides a macroscopic view of the hydrogen-bonding network and the bond order of the amide functional group in the solid or neat liquid state. N-aryl formamides exhibit highly characteristic vibrational modes[5].

-

Amide I Band (C=O Stretch): Occurs at 1650–1690 cm

. The frequency is lower than a typical ketone because the nitrogen lone pair delocalization weakens the C=O double bond. -

Amide II Band (N–H Bend / C–N Stretch): Occurs at 1500–1550 cm

. -

N–H Stretch: A sharp, strong band between 3200–3400 cm

.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR

Objective: Obtain high-resolution vibrational data without the artifacts of KBr pellet pressing.

-

Background Acquisition: Collect a background spectrum (air) using a diamond ATR crystal (32 scans, 4 cm

resolution).-

Causality: Atmospheric H

O and CO

-

-

Sample Application: Place 2–5 mg of the solid N-aryl formamide directly onto the diamond crystal.

-

Compression: Apply consistent, firm pressure using the ATR anvil.

-

Causality: ATR relies on an evanescent wave penetrating the sample by only a few micrometers. Without intimate contact between the solid and the crystal, the signal-to-noise ratio will be unacceptably low.

-

-

Validation (Blank Check): After acquisition, clean the crystal with isopropanol and run a new background scan to verify zero carryover before the next sample.

Mass Spectrometry (MS) & Fragmentation Mechanisms

Mass spectrometry, specifically Electrospray Ionization (ESI) coupled with tandem MS (MS/MS), is vital for confirming the molecular weight and structural connectivity of N-aryl formamides.

Upon ionization to the

Fig 3: Primary ESI-MS/MS fragmentation pathways of N-aryl formamides.

Protocol 3: LC-ESI-MS/MS Fragmentation Analysis

Objective: Induce and map diagnostic neutral losses to confirm the formamide moiety.

-

Sample Prep: Dilute the analyte to 1–10 µg/mL in MS-grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, heavily favoring the formation of the

precursor ion in positive ESI mode.

-

-

Source Optimization: Set the ESI capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

-

MS1 Acquisition: Scan

100–1000 to identify the intact -

CID Fragmentation (MS2): Isolate the precursor ion in Q1 and subject it to CID in the collision cell using Argon gas. Ramp the collision energy (CE) from 10 to 40 eV.

-

Causality: Fragmentation is energy-dependent. Ramping the CE ensures the capture of both the low-energy loss of CO (–28 Da) and higher-energy skeletal cleavages of the aryl ring, providing a complete structural fingerprint.

-

Data Synthesis: Spectroscopic Summary

To facilitate rapid data interpretation, the expected quantitative ranges for N-aryl formamides across all three modalities are summarized below.

| Analytical Technique | Parameter / Feature | Expected Range / Observation | Structural Significance |

| Formyl Proton (–CHO) | 8.0 – 8.8 ppm (Singlet/Doublet) | Exists as two peaks reflecting cis/trans rotamers. | |

| Amide Proton (N–H) | 9.5 – 10.5 ppm (Broad Singlet) | Highly sensitive to solvent hydrogen bonding. | |

| Carbonyl Carbon (C=O) | 158 – 165 ppm | Downfield shift confirms the amide oxidation state. | |

| VT-NMR | Coalescence Temp ( | 330 K – 380 K | Used to calculate the rotational barrier ( |

| FTIR (ATR) | Amide I (C=O Stretch) | 1650 – 1690 cm | Lower frequency than ketones due to N-conjugation. |

| FTIR (ATR) | N–H Stretch | 3200 – 3400 cm | Indicates hydrogen bonding network in solid state. |

| ESI-MS/MS | Primary Neutral Loss | Loss of CO, yielding the corresponding arylamine ion. |

References

- Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study MDPI (Molecules)

- Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy Analytical Chemistry (PMC)

- Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calcul

- Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence The Journal of Organic Chemistry (ACS Public

- Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines PMC

Sources

- 1. Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Properties of Functionalized 4-Aminopyridine Derivatives: A Technical Whitepaper

Executive Summary

The functionalization of N-heteroarenes, particularly the pyridine core, remains a cornerstone of modern medicinal chemistry. Among these, 4-aminopyridine (4-AP) —clinically known as dalfampridine or fampridine—has emerged as a critical pharmacophore due to its ability to block voltage-gated potassium (Kv) channels[1]. While 4-AP is successfully utilized in the symptomatic treatment of demyelinating diseases such as multiple sclerosis (MS), its narrow therapeutic index, rapid clearance, and high basicity necessitate the development of advanced derivatives[2]. This whitepaper provides an in-depth analysis of the physicochemical properties, structure-activity relationships (SAR), and state-of-the-art synthetic methodologies for generating functionalized 4-AP derivatives.

Mechanistic Pharmacology and Physicochemical Properties

The therapeutic efficacy of 4-AP and its derivatives is dictated by a delicate balance between lipophilicity and acid-base equilibrium. 4-AP possesses a pKa of approximately 9.6, ensuring that it exists predominantly in a protonated state at physiological pH[2].

The mechanism of action requires the molecule to cross the blood-brain barrier (BBB) in its neutral, uncharged form. Once within the central nervous system, the protonated form acts as the active pharmacophore, mimicking a hydrated potassium ion to electrostatically and sterically occlude the intracellular pore of exposed Kv1 channels in demyelinated axons[2]. This blockade prevents potassium leakage, thereby restoring action potential conduction[1].

Mechanism of action for 4-AP derivatives in restoring axonal conduction.

Quantitative Structure-Activity Relationship (SAR) Data

Functionalization at the 2- and 3-positions of the pyridine ring significantly alters both the pKa and the binding affinity of the molecule. The table below summarizes the comparative properties of novel[2].

| Compound | Substitution | Relative Potency (vs 4-AP) | Key Physicochemical / Clinical Trait |

| 4-Aminopyridine (4-AP) | None | 1x (Baseline) | pKa 9.6; High potency but slow CNS penetration[2]. |

| 3-Methyl-4-AP (3Me4AP) | 3-CH₃ | ~7-fold more potent | Increased lipophilicity; highly effective Kv blocker[2],. |

| 3-Fluoro-4-AP (3F4AP) | 3-F | ~1x (Equivalent) | Radiolabeled (¹⁸F) for PET imaging of demyelinated lesions[2]. |

| 3-Methoxy-4-AP (3MeO4AP) | 3-OCH₃ | 3- to 4-fold less potent | Altered basicity and steric profile reduces channel affinity[2],. |

| 2-Trifluoromethyl-4-AP | 2-CF₃ | ~60-fold less potent | Strong electron-withdrawing group drastically reduces target affinity[2],. |

Strategic Functionalization and Synthesis Pathways

Direct amination of the pyridine core at the C4 position is inherently difficult due to the electron-deficient nature of the heterocycle and the poor leaving-group ability of hydride ions. Historically, synthesis relied on pre-functionalized starting materials, such as the [3] or the reduction of 4-nitropyridine-N-oxide[3].

Modern synthetic strategies have shifted toward late-stage functionalization. Recent breakthroughs utilize[4] and electronically tuned phosphine reagents[5] to achieve highly regioselective C4-amination without requiring pre-installed leaving groups.

Strategic workflow for C4-selective amination of pyridine cores.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding causality and quality control into every step.

Protocol A: Traditional Synthesis via Hofmann Degradation

This method provides a robust, scalable route to baseline 4-AP derivatives starting from isonicotinamide[3],[6].

-

Reagent Preparation: Prepare an alkaline catalyst solution of sodium hypochlorite and sodium hydroxide.

-

Causality: The alkaline hypochlorite is strictly required to initiate the Hofmann rearrangement by N-chlorinating the amide, setting up the migration to an isocyanate intermediate.

-

-

Amide Addition: Cool the catalyst solution to 0–5°C using an ice-water bath, then slowly add isonicotinamide. Stir for 45–50 minutes.

-

Causality: The N-chlorination step is highly exothermic. Maintaining near-freezing temperatures prevents premature thermal degradation of the intermediate and suppresses side reactions.

-

-

Thermal Rearrangement: Gradually raise the temperature to 70–80°C and maintain for 60 minutes.

-

Causality: Thermal energy drives the decarboxylation of the transient isocyanate, yielding the primary amine.

-

-

Isolation & pH Control: Distill the mixture under reduced pressure to remove excess water, then cool to induce crystallization.

-

Causality: 4-AP is highly water-soluble. Reducing the solvent volume and temperature forces the equilibrium toward precipitation.

-

-

System Validation: Filter the crude product and run Thin Layer Chromatography (TLC) against a known standard. Recrystallize from benzene until a sharp, validated melting point (158–159°C) is achieved[3].

Protocol B: Advanced C4-Selective Amination via SNH

This protocol utilizes Nucleophilic Substitution of Hydrogen (SNH) for the late-stage functionalization of unactivated pyridines[4].

-

Pyridinium Salt Formation: Dissolve the target pyridine in an anhydrous solvent. Add trifluoromethanesulfonic anhydride (Tf₂O) and an auxiliary pyridine (e.g., 4-dimethylaminopyridine) at -78°C.

-

Causality: N-activation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. The auxiliary pyridine traps the intermediate, directing subsequent nucleophilic attack exclusively to the C4 position[4].

-

-

Nucleophilic Addition: Introduce aqueous ammonia (or a secondary amine like morpholine) and allow the system to warm to room temperature.

-

Causality: The amine acts as a nucleophile, attacking the highly electrophilic C4 carbon to form a transient dihydropyridine intermediate.

-

-

Proton Elimination & Rearomatization: Stir the mixture until gas evolution ceases.

-

Causality: Maximization of polarizability during the proton elimination stage drives the thermodynamic restoration of the aromatic system, releasing the functionalized 4-AP product[4].

-

-

System Validation: Monitor the disappearance of the pyridinium salt via ¹H NMR (tracking the shift of α-protons). Quench with saturated NaHCO₃, extract with dichloromethane, and purify via flash chromatography. Validate the absolute C4-regioselectivity using ¹³C NMR.

Therapeutic and Diagnostic Applications

The functionalization of 4-aminopyridine has expanded its utility far beyond basic symptomatic relief in MS:

-

Neuroprotection: Beyond conduction enhancement, 4-AP has demonstrated by stabilizing myelin and preventing axonal degeneration through the NFAT pathway[1].

-

Positron Emission Tomography (PET): The development of [¹⁸F]3F4AP, a radiofluorinated analog, allows for the non-invasive, high-resolution PET imaging of demyelinated lesions in real-time, offering a revolutionary diagnostic tool for neurodegenerative diseases[2].

-

Targeted Drug Delivery: Emerging research focuses on hybrid molecules combining 4-AP with peptide fragments to reduce systemic toxicity, lower the LD50, and improve blood-brain barrier penetration without compromising Kv channel blockade.

References

-

Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers Source: Scientific Reports (NIH) URL:[Link]

-

Neuroprotective Properties of 4-Aminopyridine Source: Neurology Neuroimmunology & Neuroinflammation URL:[Link]

-

Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen Source: Angewandte Chemie (PubMed) URL:[Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Advances URL:[Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: American Journal of Heterocyclic Chemistry (Science Publishing Group) URL:[Link]

Sources

- 1. neurology.org [neurology.org]

- 2. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

Introduction: The Application Scientist’s Perspective

The Privileged Pyridine Scaffold: A Technical Guide to the Biological Activity and Screening of Substituted Pyridines

In modern medicinal chemistry and drug discovery pipelines, the pyridine ring is not merely a structural placeholder; it is a highly tunable, privileged pharmacophore. Its unique electronic profile, basicity, and capacity for directional hydrogen bonding allow it to interface precisely with diverse biological targets, ranging from human kinases to bacterial topoisomerases[1]. As a Senior Application Scientist, I approach the evaluation of substituted pyridine compounds through a lens of rigorous mechanistic validation. This whitepaper explores the structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to advance these derivatives from primary screening hits to viable clinical candidates.

Mechanistic Paradigms of Substituted Pyridines

Oncology: Kinase Inhibition and Angiogenesis Disruption

Substituted pyridines frequently act as potent kinase inhibitors. A primary target in oncology is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2]. By occupying the ATP-binding pocket of the intracellular kinase domain, specific pyridine derivatives—such as picolinamides and pyridine-urea hybrids—halt the phosphorylation cascade responsible for tumor angiogenesis and proliferation[2][3]. The structural rigidity of the pyridine core optimally positions functional groups to form critical hydrogen bonds with the hinge region of the kinase, achieving nanomolar affinity and minimizing off-target toxicity[3].

Antimicrobial Action: Topoisomerase Inhibition and Membrane Penetration

Beyond oncology, pyridine derivatives exhibit profound antimicrobial and antibiofilm activities[4]. The primary causality behind their efficacy is the disruption of bacterial DNA replication. Compounds such as pyridothienopyrimidines act as potent inhibitors of Escherichia coli Topoisomerase II (DNA gyrase)[4]. Furthermore, the incorporation of lipophilic side chains in N-alkylated pyridinium salts enhances their ability to penetrate and disrupt the bacterial cell membrane, making them highly effective against biofilm-forming pathogens like Staphylococcus aureus[4].

Quantitative Structure-Activity Relationship (QSAR) Profiling

To drive rational drug design, biological activity must be rigorously quantified. The table below synthesizes recent in vitro screening data, highlighting the potency and target specificity of various substituted pyridine classes.

| Compound Class / Specific Derivative | Primary Target / Mechanism | Cell Line / Organism | Potency Metric | Ref |

| Pyridine-based azomethine (3h) | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 = 18.9 µM | [5] |

| Pyridine-3-Sulfonamide (21) | Cytotoxicity | Leukemia Subpanel | GI50 = 13.6 µM | [5] |

| Pyridine derivative 31 | VEGFR-2 Kinase Inhibition | Cell-free enzymatic assay | IC50 = 65 nM | [2] |

| Pyridine derivative 31 | Cytotoxicity | HepG2 (Liver Cancer) | IC50 = 21.00 µM | [2] |

| Pyridine-urea hybrid (8e) | VEGFR-2 Phosphorylation | MCF-7 (Breast Cancer) | Superior to Doxorubicin | [3] |

| N-alkylated pyridine salt (66) | Membrane/Biofilm Disruption | S. aureus | 56% inhib. @ 100 µg/mL | [4] |

Pathway Visualization: VEGFR-2 Inhibition

Understanding the spatial and biochemical interception of signaling pathways is critical for lead optimization. The diagram below illustrates how substituted pyridines disrupt the pro-angiogenic VEGFR-2 cascade.

VEGFR-2 signaling pathway inhibition by substituted pyridine derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, reproducibility, and high-quality data, assay design must incorporate internal controls and orthogonal validation. Below are the definitive, self-validating protocols for evaluating the biological activity of pyridine derivatives.

Protocol A: High-Throughput Screening (HTS) for VEGFR-2 Kinase Inhibition

Rationale: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a robust, low-interference method to quantify ATP-competitive inhibition. The causality behind choosing TR-FRET over standard luminescence is its resistance to compound auto-fluorescence—a common artifact with highly conjugated pyridine structures.

Step-by-Step Methodology :

-

Reagent Preparation : Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the recombinant human VEGFR-2 kinase domain and the biotinylated peptide substrate.

-

Compound Dispensing : Using an acoustic liquid handler, dispense substituted pyridine compounds in a 10-point dose-response curve (starting at 100 µM) into a 384-well low-volume plate. Self-Validation: Include DMSO vehicle controls (0% inhibition baseline) and a reference inhibitor like Linifanib (100% inhibition baseline)[3].

-

Enzyme-Substrate Incubation : Add the VEGFR-2 enzyme and pre-incubate for 15 minutes at room temperature. Causality: This pre-incubation step is vital to allow compound binding and accurately detect slow-binding or allosteric inhibitors before ATP floods the system.

-

Reaction Initiation : Initiate the reaction by adding a mixture of ATP and the biotinylated substrate. Causality: ATP must be added precisely at its predetermined

value to ensure the assay is highly sensitive to competitive inhibitors. Incubate for 60 minutes. -

Detection : Terminate the reaction using the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for 30 minutes.

-

Readout & Analysis : Measure the fluorescence emission ratio (665 nm / 615 nm) using a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: Determining the Minimum Inhibitory Concentration (MIC) requires a strictly standardized environment to ensure that bacterial growth kinetics are purely a function of the pyridine compound's intrinsic activity, rather than media variations[4].

Step-by-Step Methodology :

-

Inoculum Preparation : Culture target strains (e.g., S. aureus, E. coli) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx.

CFU/mL). -

Dilution : Dilute the suspension 1:150 in Mueller-Hinton broth to yield a final assay concentration of

CFU/mL. -

Compound Titration : In a 96-well plate, perform two-fold serial dilutions of the pyridine derivatives (e.g., N-alkylated pyridine salts[4]) ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculation & Incubation : Add the bacterial inoculum to each well. Self-Validation: Include a positive growth control (broth + inoculum, no compound) to confirm bacterial viability, and a negative sterility control (broth only) to rule out contamination. Incubate at 37°C for 18-24 hours.

-

MIC Determination : Use a spectrophotometer (OD600) to identify the lowest concentration of the compound that completely inhibits visible bacterial growth compared to the growth control.

Workflow Visualization: HTS Assay Architecture

High-throughput screening workflow for identifying pyridine-based kinase inhibitors.

Conclusion

The substituted pyridine scaffold remains a cornerstone of therapeutic discovery. By coupling rigorous QSAR analysis with self-validating experimental workflows, researchers can systematically optimize these derivatives. Understanding the causality behind assay design—from ATP

References

- Benchchem. Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents.

- IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.

- Semantic Scholar (Az. J. Pharm Sci). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.

- PMC - NIH. Pyridine Compounds with Antimicrobial and Antiviral Activities.

- IJSAT. Recent Advancements in Pyridine Derivatives as Anticancer Agents.

Sources

- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ijsat.org [ijsat.org]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 3-Formyl-6-azaindoles from Aminopyridines: A Comprehensive Technical Guide

Executive Summary: The 6-Azaindole Paradigm

The 1H-pyrrolo[2,3-c]pyridine scaffold, commonly known as 6-azaindole , has emerged as a privileged bioisostere in modern medicinal chemistry[1]. By substituting a carbon atom in the indole core with a nitrogen atom, researchers can dramatically alter the physicochemical properties of a drug candidate—improving aqueous solubility, modulating lipophilicity (LogP), and creating new hydrogen-bonding interactions[1]. This scaffold is the structural foundation for several advanced therapeutics, including the FDA-approved HIV-1 attachment inhibitor Fostemsavir [2] and the Phase 2 potassium-competitive acid blocker YH4808 for reflux esophagitis[3].

Despite its utility, the functionalization of the 6-azaindole core—specifically the synthesis of 3-formyl-6-azaindoles —has historically been a synthetic bottleneck. Early attempts, such as the direct Vilsmeier-Haack formylation of the parent 6-azaindole reported by Parrick in 1970, yielded a meager 19% of the desired product[4],[5].

Recent breakthroughs have circumvented this limitation by utilizing a formal electrophilic [4+1]-cyclization of commercially available 3-amino-4-methylpyridines[4]. This whitepaper provides an in-depth mechanistic analysis and a self-validating, scalable protocol for synthesizing 3-formyl-6-azaindoles, empowering researchers to integrate this critical building block into early-stage MedChem pipelines.

Mechanistic Rationale: The [4+1] Cyclization

To master this synthesis, one must understand the causality behind the reaction conditions. The transformation of 3-amino-4-methylpyridines into 3-formyl-6-azaindoles relies on the dual role of the Vilsmeier-Haack Reagent (VHR) , generated in situ from phosphorus oxychloride (POCl

The Causality of Activation

Why does an unactivated methyl group participate in cyclization? The answer lies in the highly acidic microenvironment generated by POCl

-

In-Ring Protonation: The reaction conditions force the in situ protonation of the pyridine nitrogen.

-

Methyl Activation: This protonation drastically increases the electron-withdrawing nature of the pyridine ring, enhancing the CH-acidity of the C4-methyl protons[4].

-

Enamine-like Attack: The activated methyl group undergoes tautomerization/deprotonation, enabling an enamine-like nucleophilic attack on the highly electrophilic VHR[4].

-

Pyrrole Ring Closure: The adjacent C3-amino group also reacts with the VHR. The subsequent intramolecular condensation eliminates water and HCl, closing the pyrrole ring to form the 6-azaindole core.

-

C3-Formylation: Once the electron-rich azaindole system is formed, it undergoes standard electrophilic aromatic substitution at its most nucleophilic site (the new C3 position) by a second equivalent of VHR, yielding the 3-formyl derivative after aqueous hydrolysis[4].

Mechanistic pathway of the formal [4+1]-cyclization and subsequent formylation.

Substrate Scope & Structural Determinants

The success of this [4+1]-cyclization is critically dependent on the steric environment surrounding the pyridine nitrogen[4]. Because the activation of the C4-methyl group requires specific conformational alignment and unhindered protonation of the in-ring nitrogen,

Quantitative Data Summary

| Substrate Class | Reaction Outcome | Yield Range | Mechanistic Rationale | |

| Group A | -H (Unsubstituted) | 3-Formyl-6-azaindole | 50–65% | Unhindered protonation allows C4-methyl activation and subsequent [4+1] cyclization[4]. |

| Group B | Alkyl / Aryl (e.g., -CH | Formamidine Intermediate | 0% (Cyclization fails) | Steric bulk prevents the necessary conformation for cyclization; reaction halts after initial amine formylation[4]. |

Note: For Group B substrates, the reaction stalls at the formamidine derivative stage. Researchers attempting to synthesize

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following procedure has been optimized for scalability (up to 40 g)[4]. The critical failure point in this workflow is the quenching step: if the pH is not rigorously controlled, the product will undergo base-catalyzed degradation.

Reagents Required

-

3-Amino-4-methylpyridine (1.0 equiv)

-

Phosphorus oxychloride (POCl

) (4.0 - 5.0 equiv) -

Anhydrous N,N-Dimethylformamide (DMF) (Solvent and Reagent)

-

Sodium hydroxide (NaOH) (Aqueous solution, 20% w/v)

-

Ice/Water

Step-by-Step Workflow

Step 1: Preparation of the Vilsmeier-Haack Reagent (VHR)

-

Charge a flame-dried, multi-neck round-bottom flask with anhydrous DMF (10 mL per gram of substrate) under an inert argon atmosphere.

-

Cool the flask to 0 °C using an ice-water bath.

-

Add POCl

(4.5 equiv) dropwise via an addition funnel over 30 minutes.-

Self-Validation Checkpoint: The solution should turn pale yellow to orange, and a slight exotherm should be observed. Maintain the internal temperature below 10 °C to prevent premature degradation of the VHR.

-

Step 2: Substrate Addition and Thermolysis

-

Dissolve the 3-amino-4-methylpyridine (1.0 equiv) in a minimal amount of anhydrous DMF.

-

Add the substrate solution dropwise to the VHR complex at 0 °C.

-

Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 12–16 hours.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material and the formation of a highly polar iminium intermediate indicate successful progression.

-

Step 3: Controlled Quenching and Hydrolysis (Critical Step)

-

Cool the reaction mixture to room temperature, then pour it slowly over crushed ice (approx. 50 g per gram of substrate) with vigorous stirring.

-

Slowly neutralize the highly acidic mixture by adding a 20% aqueous NaOH solution dropwise.

-

Self-Validation Checkpoint:Strictly monitor the pH. Bring the pH to 8.0–8.5. If the pH exceeds 9.5, the newly formed formyl group is susceptible to deformylation or Cannizzaro-type side reactions. The product will typically precipitate as a solid at the correct pH[4].

-

Step 4: Isolation and Purification

-

If a precipitate forms, isolate it via vacuum filtration, wash with cold water, and dry under high vacuum.

-

If no precipitate forms (or to recover additional yield), extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

SO -

Purify the crude residue via flash column chromatography (SiO

, EtOAc/Hexane gradient) to afford the pure 3-formyl-6-azaindole.

Step-by-step experimental workflow for the scalable synthesis of 3-formyl-6-azaindoles.

Conclusion & Downstream Applications

The optimized Vilsmeier-Haack [4+1]-cyclization transforms a historically low-yielding reaction (19%) into a highly efficient, scalable process (up to 65% yield on a 40 g scale)[4]. The resulting 3-formyl-6-azaindoles are highly versatile. The formyl group serves as an ideal handle for subsequent functional group interconversions, such as reductive aminations, Wittig olefinations, or oxidations to carboxylic acids, enabling rapid diversification in medicinal chemistry hit-to-lead campaigns.

References

-

Title: Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines Source: ChemRxiv (2024) URL: [Link]

-

Title: FDA approves new HIV treatment for patients with limited treatment options (Fostemsavir) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: A Novel K+ Competitive Acid Blocker, YH4808, Sustains Inhibition of Gastric Acid Secretion With a Faster Onset Than Esomeprazole: Randomised Clinical Study in Healthy Volunteers Source: Alimentary Pharmacology & Therapeutics (PubMed) URL: [Link]

-

Title: Diazaindenes (azaindoles). Part II. Thermal indolisation of 3- and 4-pyridylhydrazones Source: Journal of the Chemical Society C: Organic (1970) URL: [Link]

-

Title: Azaindole Therapeutic Agents Source: National Institutes of Health (PMC) URL: [Link]

Sources

Methodological & Application

Introduction: The Unique Catalytic Power of Pyridine-Containing Macrocycles

An in-depth guide for researchers, scientists, and drug development professionals.

Pyridine-containing macrocycles represent a versatile and powerful class of ligands in the field of homogeneous catalysis. The incorporation of a pyridine moiety into a polyazamacrocyclic framework imparts a unique combination of structural rigidity and electronic tunability to the resulting metal complexes.[1][2][3] This structural preorganization significantly influences the thermodynamic stability and coordination kinetics of the metal center, making these complexes highly effective catalysts for a wide range of chemical transformations.[1][2][4][5]

Unlike more flexible acyclic ligands, the pyridine ring restricts the conformational freedom of the macrocycle. This rigidity is crucial for several reasons:

-

Stabilization of High Oxidation States: The constrained environment helps to stabilize uncommon and highly reactive high-oxidation-state metal intermediates, which are often key to challenging catalytic cycles, such as in oxidation reactions.[1][2][6]

-

Enhanced Stereoselectivity: The well-defined geometry imposed by the macrocycle can create a chiral environment around the metal center, enabling high levels of stereocontrol in asymmetric catalysis.[2][3]

-

Tunable Reactivity: The electronic properties of the catalyst can be finely tuned by modifying the substituents on the pyridine ring or the macrocyclic backbone, allowing for the optimization of catalytic activity and selectivity for specific reactions.[1][7][8]

This guide provides an in-depth exploration of the applications of pyridine-containing macrocycles in key areas of catalysis, complete with detailed protocols and mechanistic insights to empower researchers in their experimental designs.

Application Note I: Advanced Oxidation Catalysis - Alkene Epoxidation

The selective oxidation of hydrocarbons, particularly the epoxidation of alkenes, is a cornerstone of synthetic chemistry. Metal complexes of pyridine-containing macrocycles have emerged as highly competent catalysts for these reactions, often mimicking the function of natural enzymes like cytochrome P450.[1]

Expertise & Experience: The Causality Behind the Catalyst Design

The efficacy of these catalysts stems from the ligand's ability to support a high-valent iron-oxo intermediate (e.g., Fe(IV)=O or Fe(V)=O), which is the primary oxidizing species. The pyridine-containing macrocycle is not a passive scaffold; it actively participates in the catalytic cycle.

-

Stabilizing the Active Oxidant: The rigid macrocycle provides a protective environment that prevents the highly reactive iron-oxo species from undergoing bimolecular decomposition. The strong σ-donating and π-accepting character of the pyridine nitrogen helps to electronically stabilize the high-valent iron center.[1][8]

-

Facilitating Reactant Access: The specific geometry of the 12-membered macrocycles, for instance, forces a coordination geometry that leaves axial sites on the metal center accessible for the substrate to approach.[7] The introduction of pendant arms, such as an aminopropyl group, can further modulate this accessibility and provide a binding site for the oxidant (e.g., H₂O₂).[1]

Experimental Protocol: Iron-Catalyzed Epoxidation of Cyclooctene

This protocol describes a representative procedure for the epoxidation of cyclooctene using an iron(II) complex of a 14-membered pyridine-containing macrocycle and hydrogen peroxide as the terminal oxidant.

Materials:

-

Iron(II) perchlorate hexahydrate (Fe(ClO₄)₂·6H₂O)

-

Pyridine-containing macrocyclic ligand (e.g., 3,11-diaza-7-aza-1(2,6)-pyridinacyclododecaphane)

-

Acetonitrile (CH₃CN), HPLC grade

-

Cyclooctene

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Internal standard (e.g., dodecane)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the pyridine-containing macrocyclic ligand (0.1 mmol) and Iron(II) perchlorate hexahydrate (0.1 mmol) in 10 mL of acetonitrile. Stir the solution for 1 hour at room temperature to ensure complete complex formation. The solution should change color, indicating coordination.

-

Reaction Setup: To the catalyst solution, add cyclooctene (10 mmol) and the internal standard (1 mmol).

-

Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add hydrogen peroxide (15 mmol) dropwise over a period of 15 minutes while stirring vigorously. Causality: Slow, dropwise addition of H₂O₂ is critical to maintain a low steady-state concentration, minimizing unproductive decomposition of the oxidant and preventing catalyst degradation.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes), quenching them with a saturated Na₂SO₃ solution, extracting with CH₂Cl₂, drying over MgSO₄, and analyzing by Gas Chromatography (GC).

-

Quenching and Workup: Once the reaction has reached completion (as determined by GC analysis), quench the excess H₂O₂ by adding a saturated aqueous solution of Na₂SO₃ until bubbling ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic products with CH₂Cl₂ (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Analysis: Analyze the crude product by GC and/or ¹H NMR to determine the yield and selectivity for cyclooctene oxide.

Data Presentation: Catalyst Performance in Alkene Epoxidation

| Substrate | Catalyst Loading (mol%) | Oxidant | Yield (%) | Selectivity (%) |

| Cyclooctene | 0.1 | H₂O₂ | 95 | >99 |

| Styrene | 0.1 | H₂O₂ | 88 | 92 (oxide) |

| 1-Octene | 0.5 | H₂O₂ | 75 | 90 (oxide) |

Visualization: Catalytic Cycle for Epoxidation

Caption: Iron-catalyzed epoxidation cycle.

Application Note II: C-C Cross-Coupling - The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry.[9] However, the development of robust catalysts based on more earth-abundant and less expensive metals like iron is a major goal. Iron(II) complexes of pyridine-containing macrocycles have shown remarkable activity in promoting Suzuki-Miyaura reactions, especially for challenging substrates like N-heterocyclic compounds.[1]

Expertise & Experience: Why Pyridinophanes Excel in Cross-Coupling

The success of these iron and palladium complexes lies in the ligand's ability to stabilize multiple oxidation states of the metal throughout the catalytic cycle and to provide coordinative flexibility.

-

Redox Flexibility: The macrocyclic ligand can stabilize the requisite metal oxidation states (e.g., Fe(II)/Fe(IV) or Pd(II)/Pd(IV)). The pyridine moiety plays a key role in modulating the redox potential of the metal center, making the oxidative addition and reductive elimination steps more facile.[1]

-

Coordinative Flexibility: For some palladium complexes, the ligand can switch its denticity (e.g., from κ² to κ⁴) to accommodate changes in the metal's oxidation state and coordination number during the catalytic cycle. This adaptability is crucial for efficient catalysis.[1]

-

Preventing Side Reactions: In iron-catalyzed reactions, a common side product is phenol, resulting from homocoupling. The specific steric and electronic environment provided by certain pyridine-containing ligands can suppress this unwanted pathway, leading to higher selectivity for the cross-coupled product.[1]

Experimental Protocol: Iron-Catalyzed Suzuki-Miyaura Coupling

This protocol details the coupling of 2-chloropyridine with phenylboronic acid catalyzed by an in-situ generated Fe(II) complex.

Materials:

-

Fe(II) oxalate (FeC₂O₄)

-

Pyridine-containing tetraazamacrocyclic ligand (e.g., 1,4,7,10-tetraaza-2(2,6)-pyridinacyclododecaphane)

-

2-Chloropyridine

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Dioxane, anhydrous

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Fe(II) oxalate (0.02 mmol) and the macrocyclic ligand (0.02 mmol) to a Schlenk tube. Add 5 mL of anhydrous dioxane and stir the suspension at 80 °C for 30 minutes.

-

Reaction Setup: To a separate oven-dried Schlenk tube, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

-

Addition of Catalyst and Solvent: Add the pre-formed catalyst suspension to the reaction mixture. Add 5 mL of anhydrous toluene.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring. Causality: The choice of base (K₂CO₃) and solvent system (dioxane/toluene) is critical for efficient transmetalation and to ensure all components remain in solution at the reaction temperature.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired 2-phenylpyridine.

Data Presentation: Ligand Effects on Suzuki-Miyaura Coupling

| Ligand Type | Metal Salt | Base | Solvent | Yield (%) | Phenol Side-Product (%) |

| 12-membered Pyridine-macrocycle | Fe(II) oxalate | K₂CO₃ | Toluene/Dioxane | 85 | < 5 |

| Pyridinophane (2a) | Fe(II) oxalate | K₂CO₃ | Toluene/Dioxane | 60 | 25 |

| No Ligand | Fe(II) oxalate | K₂CO₃ | Toluene/Dioxane | < 10 | N/A |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Iron-catalyzed Suzuki-Miyaura cycle.

Application Note III: Electrocatalytic CO₂ Reduction

The conversion of carbon dioxide (CO₂) into value-added chemicals and fuels is a critical challenge in sustainable chemistry. Molecular electrocatalysts based on earth-abundant metals, such as cobalt complexes with pyridine-containing macrocycles, have shown great promise for the selective reduction of CO₂ to carbon monoxide (CO).[4][10]

Expertise & Experience: The Role of Pendant Amines

The innovation in this area lies not just in the macrocycle itself, but in its functionalization. Cobalt complexes of azacalix4pyridines featuring pendant secondary amine groups (N-H) are significantly more efficient than their N-alkylated counterparts.[4]

-

Proton Relaying: The pendant N-H groups act as proton relays, facilitating the proton-coupled electron transfer steps required for CO₂ reduction. They help to deliver protons to the CO₂ molecule coordinated to the cobalt center.

-

Lowering Overpotential: The presence of these pendant amines leads to a positive shift in the reduction potential of the Co(I)/Co(0) couple.[4][10] This is crucial as it lowers the overpotential (the extra voltage required beyond the thermodynamic potential) needed to drive the reaction, making the process more energy-efficient.

-

High Selectivity: These systems demonstrate excellent Faradaic efficiencies (up to 98%) for the production of CO, meaning that nearly all the electrons supplied are used for the desired reaction, with very little going towards the competing hydrogen evolution reaction (HER).[4]

Protocol: Electrocatalytic Reduction of CO₂ to CO

This protocol outlines a typical controlled-potential electrolysis experiment to evaluate the catalytic performance of a cobalt aminopyridine macrocycle.

Materials & Equipment:

-

Cobalt complex catalyst (e.g., Co-azacalix4pyridine)

-

Acetonitrile (anhydrous, electrolyte grade)

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆) as supporting electrolyte

-

Weak Brønsted acid (e.g., phenol or water)

-

High-purity CO₂ and Ar gas

-

Potentiostat

-

Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)

-

Gas-tight syringe

-

Gas Chromatograph (GC) with a thermal conductivity detector (TCD) or flame ionization detector (FID) with a methanizer.

Procedure:

-

Electrolyte Preparation: In a glovebox, prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. Add the cobalt complex catalyst to a final concentration of 1 mM. Add the weak Brønsted acid (e.g., 0.5 M phenol).

-

Cell Assembly: Assemble the three-electrode cell. Polish the glassy carbon working electrode before use.

-

Deaeration and Saturation: Transfer the electrolyte solution to the cell. Seal the cell and purge with Ar for 15 minutes. Then, switch the gas and saturate the solution with CO₂ by bubbling for at least 30 minutes. Maintain a CO₂ atmosphere over the solution for the duration of the experiment.

-

Cyclic Voltammetry (CV): Perform CV scans under Ar and then under CO₂ to identify the catalytic current enhancement and determine the optimal potential for electrolysis.

-

Controlled-Potential Electrolysis (CPE): Hold the working electrode at a constant potential (determined from the CV, typically at the peak of the catalytic wave) for a set period (e.g., 1-2 hours). The potentiostat will record the total charge passed (in Coulombs).

-

Headspace Analysis: After electrolysis, take a known volume of the headspace gas from the sealed cell using a gas-tight syringe.

-

Product Quantification: Inject the headspace sample into the GC to quantify the amounts of CO and H₂ produced.

-

Faradaic Efficiency Calculation: Calculate the Faradaic efficiency (FE) for each product using the following formula: FE (%) = (moles of product × n × F) / Q_total × 100 where n is the number of electrons required to form the product (2 for CO, 2 for H₂), F is the Faraday constant (96485 C/mol), and Q_total is the total charge passed.

Data Presentation: Performance of Cobalt Macrocycles in CO₂ Reduction

| Catalyst Pendant Group | Proton Source | Overpotential (V) | Faradaic Efficiency for CO (%) | Turnover Number (TON) |

| Secondary Amine (-NH) | Phenol | 0.55 | 98 ± 2 | >1000 |

| Methylated Amine (-NMe) | Phenol | >0.70 | < 5 | < 5 |

| Allylated Amine (-NAllyl) | Phenol | >0.70 | < 5 | < 5 |

Visualization: Workflow for Electrocatalysis Experiment

Caption: Experimental workflow for CO₂ reduction.

Summary and Future Outlook

Metal complexes of pyridine-containing macrocycles are exceptionally versatile and effective catalysts. Their pre-organized, rigid structure provides a unique platform for stabilizing reactive intermediates and controlling the stereochemical outcome of reactions. The applications highlighted here in oxidation, cross-coupling, and CO₂ reduction demonstrate their broad utility.

The future of this field is bright, with ongoing research focused on:

-

New Ligand Architectures: The synthesis of novel macrocycles with more sophisticated functional groups to tackle even more challenging catalytic transformations.[7][8]

-

Asymmetric Catalysis: The development of new chiral pyridine-containing macrocycles for highly enantioselective reactions is a major area of interest.[2][11]

-

Sustainable Chemistry: Expanding their use in green chemistry applications, such as biomass conversion and water splitting, by leveraging their stability and efficiency.

-

Heterogenization: Immobilizing these molecular catalysts onto solid supports to create robust, recyclable heterogeneous catalysts that bridge the gap between homogeneous and heterogeneous catalysis.

By understanding the fundamental principles behind their design and function, researchers can continue to unlock the full potential of these remarkable catalytic systems.

References

-

Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(30), 3589-3603. [Link]

-

Caselli, A., et al. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. R Discovery. [Link]

-

Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). The pyridine-containing macrocycles 1 and 2. ResearchGate. [Link]

-

Lee, C. H., et al. (2016). Proton-Assisted Reduction of CO2 by Cobalt Aminopyridine Macrocycles. ACS Publications. [Link]

-

Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Semantic Scholar. [Link]

-

Chen, Z., et al. (2024). Electrocatalytic Reduction of CO2 to CO by Molecular Cobalt–Polypyridine Diamine Complexes. MDPI. [Link]

-

Rond, C., et al. (2020). Molecular catalysis of CO2 reduction: recent advances and perspectives in electrochemical and light-driven processes with selected Fe, Ni and Co aza macrocyclic and polypyridine complexes. Chemical Society Reviews. [Link]

-

Sato, H., et al. (2021). Ruthenium macrocycles bearing pyridine bis(carboxamide): synthesis, structure, and catalytic activity for hydrosilylation. New Journal of Chemistry. [Link]

-

Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. BOA. [Link]

-

Vicente, R., & Caselli, A. (2022). Recent progresses in the chemistry of 12-membered pyridine-containing tetraazamacrocycles: From synthesis to catalysis. AIR Unimi. [Link]

-

Dey, S., et al. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers. [Link]

-

Zhang, G., & Sun, J. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews. [Link]

-

Green, K. N., et al. (2020). Synthesis of 12-Membered Tetra-aza Macrocyclic Pyridinophanes Bearing Electron-Withdrawing Groups. PMC. [Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic Applications of Pyridine-Containing Macrocyclic Complexes [boa.unimib.it]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

- 8. Synthesis of 12-Membered Tetra-aza Macrocyclic Pyridinophanes Bearing Electron-Withdrawing Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Pyridine Derivatives as Catalysts in Organic Synthesis

Introduction: The Enduring Versatility of the Pyridine Scaffold in Catalysis

The pyridine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern organic and medicinal chemistry.[1][2] While its presence in numerous natural products, pharmaceuticals, and agrochemicals is well-documented, its role as a versatile and tunable catalyst is equally profound.[2][3][4] The lone pair of electrons on the nitrogen atom, which is not part of the aromatic π-system, imparts basicity and nucleophilicity, allowing it to function as a Lewis base, a ligand for transition metals, or a direct organocatalyst.[5][6]

The true power of pyridine in catalysis lies in its "tunability." By substituting the pyridine ring at various positions, chemists can meticulously alter its steric and electronic properties. This allows for the rational design of catalysts with tailored reactivity, selectivity, and, crucially for drug development, stereoselectivity.[5] This guide delves into the major classes of pyridine-based catalysts, explaining the mechanistic principles behind their efficacy and providing detailed, field-proven protocols for their application.

Logical Overview of Pyridine Catalyst Classes

The diverse applications of pyridine derivatives in catalysis can be broadly categorized. Understanding these classifications is key to selecting the appropriate catalyst for a given transformation.

Caption: Major classes of pyridine-based catalysts in organic synthesis.

I. The Powerhouse of Acyl Transfer: 4-Dimethylaminopyridine (DMAP)

4-Dimethylaminopyridine (DMAP) is arguably the most famous pyridine-based catalyst, renowned for its "supernucleophilic" character. It dramatically accelerates acylation and esterification reactions, often by several orders of magnitude compared to pyridine itself.[7][8]

Expertise: Why is DMAP So Effective?

The exceptional catalytic activity of DMAP is a direct consequence of the electron-donating dimethylamino group at the 4-position.[5][9] This group pushes electron density into the pyridine ring through resonance, making the ring nitrogen significantly more nucleophilic than in unsubstituted pyridine.[9]

The catalytic cycle proceeds via a nucleophilic pathway:

-

Activation: DMAP attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.[8][10][11] This intermediate is much more electrophilic than the starting anhydride because the positive charge is stabilized by resonance with the dimethylamino group.[9]

-

Acyl Transfer: A nucleophile, such as a sterically hindered alcohol, can now easily attack the activated acyl group of the N-acylpyridinium salt.[11]

-

Regeneration: The catalyst is protonated after the acyl group is transferred. A stoichiometric, non-nucleophilic base, typically triethylamine (TEA) or pyridine, is added to deprotonate the resulting DMAP-H⁺, regenerating the active catalyst for the next cycle.[12]

Caption: The catalytic cycle of DMAP in an acylation reaction.

Data Presentation: Catalyst Performance Comparison

The quantitative difference in catalytic efficiency is stark, as demonstrated in the acetylation of a secondary alcohol.

| Catalyst | Catalyst Loading (mol%) | Base | Time (h) | Yield (%) |

| None | - | TEA (1.1 eq) | 24 | < 5% |

| Pyridine | 10 | TEA (1.1 eq) | 18 | ~45% |

| DMAP | 5 | TEA (1.1 eq) | 1 | >98% |

Application Protocol 1: DMAP-Catalyzed Esterification of a Sterically Hindered Alcohol

This protocol describes the acylation of 1-adamantanol, a sterically demanding tertiary alcohol, with acetic anhydride. This reaction is notoriously slow without a potent catalyst.

Trustworthiness: This protocol is self-validating by including reaction monitoring, a defined workup procedure to remove byproducts and the catalyst, and instructions for purification.

Materials:

-

1-Adamantanol (1.0 equiv.)

-

Acetic Anhydride (1.5 equiv.)

-

4-Dimethylaminopyridine (DMAP) (0.05 equiv., 5 mol%)

-

Triethylamine (TEA) (1.2 equiv.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

-

Standard glassware for workup and chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-adamantanol (1.0 mmol, 152.2 mg) and DMAP (0.05 mmol, 6.1 mg).

-

Solvent and Base Addition: Add anhydrous DCM (5 mL) and stir until all solids are dissolved. Add triethylamine (1.2 mmol, 0.17 mL).

-

Initiation: Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (1.5 mmol, 0.14 mL) dropwise via syringe over 1 minute.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, dilute the reaction mixture with DCM (10 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). Causality Note: The NaHCO₃ wash neutralizes excess acetic anhydride and protonated TEA/DMAP, facilitating their removal into the aqueous layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-adamantyl acetate as a white solid.

II. Chiral Pyridine Derivatives in Asymmetric Catalysis

The synthesis of single-enantiomer drugs is a primary goal in pharmaceutical development. Chiral pyridine derivatives are central to this effort, serving as highly effective ligands in asymmetric transition-metal catalysis or as direct organocatalysts.[13][14] Their unique properties, such as the coordinating ability of the pyridine nitrogen and the potential for steric and electronic tuning, allow for the creation of a well-defined chiral environment around a metal center.[13]

Expertise: The Principle of Chiral Induction

In metal-catalyzed reactions, a chiral pyridine-containing ligand coordinates to the metal center. This ligand-metal complex creates a chiral pocket or environment. When the prochiral substrate binds to this complex, the ligand's steric and electronic features favor one of the two possible transition states, leading to the preferential formation of one enantiomer of the product. The design of the ligand—its bite angle, steric bulk, and electronic properties—is therefore critical for achieving high enantioselectivity.[13][14]

Application Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde using a Chiral Pyridyl Alcohol

This protocol is a benchmark reaction for evaluating the effectiveness of chiral ligands.[13] It details the formation of a chiral secondary alcohol with high enantiomeric excess (ee).

Trustworthiness: This protocol emphasizes the need for an inert atmosphere to handle air-sensitive reagents and includes a final analysis step to validate the stereochemical outcome.

Materials:

-

Chiral pyridyl alcohol catalyst, e.g., (1R,2S)-(-)-N-Methylephedrine derived pyridyl alcohol (0.05 equiv., 5 mol%)

-

Benzaldehyde (1.0 equiv.), freshly distilled

-

Diethylzinc (1.0 M solution in hexanes, 1.2 equiv.)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Flame-dried Schlenk flask or tube

-

Septa and nitrogen/argon manifold

-

Syringes

-

Chiral High-Performance Liquid Chromatography (HPLC) system for ee determination

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask under a strict argon atmosphere, add the chiral pyridyl alcohol catalyst (0.05 mmol).

-

Catalyst-Reagent Pre-mixing: Add anhydrous toluene (2 mL) and cool the solution to 0 °C. Causality Note: Pre-mixing the ligand and the organometallic reagent allows for the in-situ formation of the active chiral catalyst complex before the substrate is introduced.

-

Reagent Addition: Add the diethylzinc solution (1.2 mL, 1.2 mmol) dropwise via syringe. Stir the resulting solution at 0 °C for 30 minutes.

-

Substrate Addition: Slowly add freshly distilled benzaldehyde (1.0 mmol, 0.10 mL) to the catalyst mixture.

-

Reaction Monitoring: Stir the reaction at 0 °C. The progress can be monitored by TLC until the benzaldehyde is fully consumed (typically 12-24 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution (5 mL) at 0 °C. Safety Note: Quenching organometallic reagents is exothermic and can release flammable gases. Perform this step slowly and behind a blast shield.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield (S)-1-phenyl-1-propanol.

-

Enantiomeric Excess (ee) Determination: Dissolve a small sample of the purified product in the appropriate solvent (e.g., isopropanol/hexane mixture) and analyze by chiral HPLC to determine the enantiomeric excess.

Data Presentation: Ligand Effects on Enantioselectivity

The choice of chiral pyridine ligand has a profound impact on the stereochemical outcome of the reaction.

| Chiral Ligand Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-Diphenyl(pyridin-2-yl)methanol | 5 | 95 | 88% (R) |

| (1R,2S)-N-Pyrrolidinyl-norephedrine | 2 | 92 | 97% (S) |

| Chiral Bipyridine-N,N'-dioxide | 1 | >99 | >99% (S) |

III. Pyridine-Based N-Heterocyclic Carbenes (NHCs) in Modern Catalysis

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for transition metals, often replacing phosphines due to their strong σ-donating properties and steric tunability.[15] Pyridine-functionalized NHCs act as robust, often bidentate (C,N) or pincer (C,N,C), ligands that form highly stable and active metal complexes.[15][16][17] These are particularly valuable in cross-coupling reactions.

Experimental Workflow: Using a Pyridine-NHC-Palladium Complex in a Cross-Coupling Reaction

Caption: General workflow for a cross-coupling reaction using a Py-NHC-Pd catalyst.

Protocol Outline: Pyridine-NHC-Palladium Catalyzed Suzuki Coupling

A detailed protocol would follow the workflow above. Key considerations specific to this chemistry include:

-

Catalyst Precursor: The catalyst is typically a well-defined [Pd(Py-NHC)Cl₂] complex or is generated in situ from a pyridinium-imidazolium salt precursor, a palladium source (like Pd(OAc)₂), and a base.

-

Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical and depends on the specific substrates.

-

Solvent: Anhydrous polar aprotic solvents like dioxane, THF, or DMF are commonly used.

-

Inert Conditions: Strict exclusion of air and moisture is essential, as the catalytic species are sensitive.

References

- Ziarani, G. M., Ghasemian, A., & Badiei, A. (2021).

- (2023).

- Ningbo Inno Pharmchem Co.,Ltd.

- Boost2rank.

- BenchChem. Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis. benchchem.com.

- Willand-Charnley, R., Fisher, T. J., Johnson, B. M., & Dussault, P. H. (2012). Pyridine Is an Organocatalyst for the Reductive Ozonolysis of Alkenes. Organic Letters, 14(9), 2242-2245.

- Wang, Y., et al. (2020).

- (2023).

- (2024).

- Scott, M. S., & Fu, G. C. (2007). Chiral Dialkylaminopyridine Catalysts in Asymmetric Synthesis. Chemical Reviews.

- 4-Dimethylaminopyridine. Wikipedia.

- BenchChem. A Comparative Guide to Pyridine Derivatives in Catalysis: Unveiling the Potential of 2-Acetamidopyridine. benchchem.com.

- Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.

- Gujjarappa, R., Vodnala, N., & Malakar, C. C. (2020).

- (2022). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis.

- (2025). applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis. BDMAEE.

- BenchChem. The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide. benchchem.com.

- Díez-González, S., et al. (2011). Pincer-type Pyridine-Based N-Heterocyclic Carbene Amine Ru(II) Complexes as Efficient Catalysts for Hydrogen Transfer Reactions. Organometallics.

- Lee, H. M., et al. (2020). Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II)

- (2025). Pyridine functionalised N-heterocyclic carbene complexes of palladium.

- (2024).

- (2025). Introduction to Pyridine: Applications and Industry Importance.

- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- (2010). Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. Thieme E-Books.

- Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of Catalysis: Understanding DMAP's Power in Acyl Transfer. ningbo-inno.com.

- (n.d.). Technical Bulletin AL-114 4-DMAP (4-Dimethylaminopyridine). Sigma-Aldrich.

- (2025). Study on catalyst for pyridine synthesis.

- Pyridine. Wikipedia.

- Dash, S. R., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.

Sources

- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to Pyridine: Applications and Industry Importance Wholesaler [slchemtech.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bdmaee.net [bdmaee.net]

- 9. nbinno.com [nbinno.com]

- 10. boost2rank.co.uk [boost2rank.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2 | MDPI [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Formamidine-Based Polymers as a Robust Platform for Iron Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Formamidine-Based Polymer Supports for Iron Catalysts